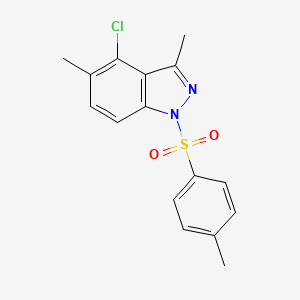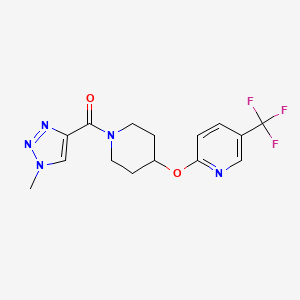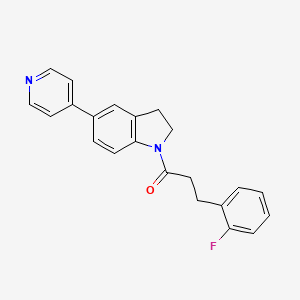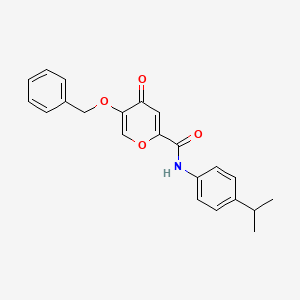
1,4-dimethyl-9H-carbazole-9-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-9H-carbazole-9-carbaldehyde is an organic compound with the molecular formula C15H13NO. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and an aldehyde group at position 9 on the carbazole ring.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-9H-carbazole-9-carbaldehyde can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of 1,4-dimethyl-9H-carbazole with a suitable aldehyde under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
1,4-Dimethyl-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) or strong acids (e.g., H2SO4).
Major Products
Oxidation: 1,4-Dimethyl-9H-carbazole-9-carboxylic acid.
Reduction: 1,4-Dimethyl-9H-carbazole-9-methanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
科学的研究の応用
1,4-Dimethyl-9H-carbazole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 1,4-dimethyl-9H-carbazole-9-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their function or activity .
類似化合物との比較
1,4-Dimethyl-9H-carbazole-9-carbaldehyde can be compared with other carbazole derivatives, such as:
1,8-Dimethyl-9H-carbazole: Similar structure but with methyl groups at different positions.
9-Ethyl-9H-carbazole-3-carbaldehyde: Contains an ethyl group and an aldehyde group at different positions.
Dimethyl-9H-carbazole-3,6-dicarboxylate: Contains carboxylate groups instead of an aldehyde
特性
IUPAC Name |
1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOGPBYOQYEQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B2671051.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2671053.png)

![4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2671057.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)


![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)

![8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2671065.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671066.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)
